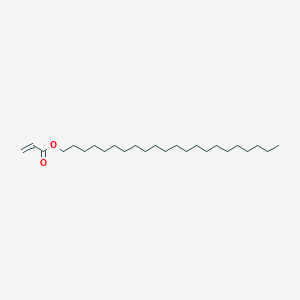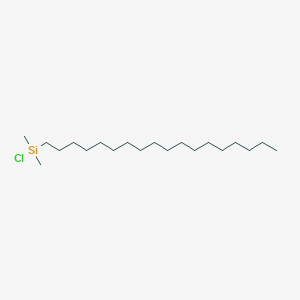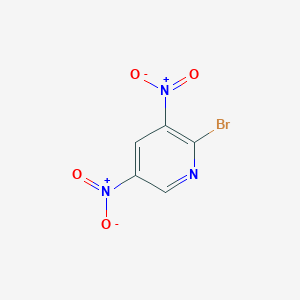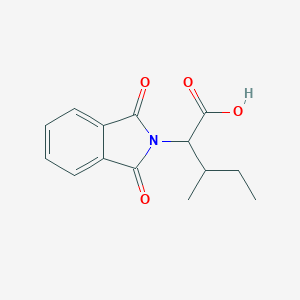
Docosyl acrylate
Overview
Description
Docosyl acrylate, also known as acrylic acid docosyl ester, is a long-chain fatty acid ester of acrylic acid. It is a white to almost white powder or lump at room temperature and is known for its hydrophobic properties. This compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and sealants .
Mechanism of Action
Mode of Action:
The mechanism of action involves several steps:
- Polymerization : Behenyl Acrylate can form homopolymers or copolymers with other monomers. These polymers exhibit properties such as chemical stability, hydrophobicity, abrasion resistance, flexibility, and impact strength .
Biochemical Pathways:
Behenyl Acrylate affects various pathways:
- Addition Reactions : Behenyl Acrylate readily undergoes addition reactions with organic and inorganic compounds, making it useful for chemical syntheses .
Pharmacokinetics:
Action Environment:
Environmental factors play a role:
Biochemical Analysis
Biochemical Properties
It is known that Docosyl acrylate is a hydrophobic molecule with a high partition coefficient (log Pow > 6.5 at 23 °C) , indicating that it is likely to interact with lipid-rich environments such as cell membranes.
Molecular Mechanism
It is known that acrylates can undergo polymerization reactions, potentially interacting with biomolecules in the process .
Temporal Effects in Laboratory Settings
It is known that acrylates can undergo polymerization reactions, which could potentially affect their stability and degradation .
Metabolic Pathways
It is known that acrylates can be metabolized by various enzymes, potentially leading to the formation of reactive metabolites .
Transport and Distribution
Given its hydrophobic nature, it is likely to interact with lipid-rich environments such as cell membranes .
Subcellular Localization
Given its hydrophobic nature, it is likely to interact with lipid-rich environments such as cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl acrylate can be synthesized through the esterification of docosanol (a 22-carbon aliphatic alcohol) with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous or batch reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Docosyl acrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These reactions are used to produce homopolymers and copolymers with various properties .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal conditions.
ATRP: Utilizes transition metal catalysts like iron (III) chloride in the presence of ligands such as 2,2’-bipyridine.
RAFT Polymerization: Employs chain transfer agents like dithiobenzoates or trithiocarbonates.
Major Products Formed: The primary products formed from the polymerization of this compound are poly(this compound) and its copolymers. These polymers exhibit unique properties such as hydrophobicity, flexibility, and thermal stability, making them suitable for various applications .
Scientific Research Applications
Docosyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers with tailored properties.
Biology: Incorporated into biomaterials for drug delivery systems and tissue engineering due to its biocompatibility and hydrophobic nature.
Medicine: Explored for use in medical adhesives and coatings for medical devices.
Comparison with Similar Compounds
Octadecyl acrylate: Another long-chain acrylate ester with similar hydrophobic properties but a shorter carbon chain.
Hexadecyl acrylate: Similar in structure but with an even shorter carbon chain, leading to different physical properties.
Behenyl acrylate: Often used interchangeably with docosyl acrylate due to its similar chain length and properties.
Uniqueness: this compound stands out due to its longer carbon chain, which imparts greater hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring water resistance and durability .
Properties
IUPAC Name |
docosyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-25(26)4-2/h4H,2-3,5-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAYCTOSKLIHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-24-6 | |
| Record name | Behenyl acrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066359 | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18299-85-9 | |
| Record name | Behenyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, docosyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018299859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)

